molecular formula C₂₀H₃₆CaN₂O₁₀ B041851 Calcium hopantenate CAS No. 17097-76-6

Calcium hopantenate

Cat. No. B041851
CAS RN: 17097-76-6
M. Wt: 504.6 g/mol
InChI Key: OVXZVDMCQPLHIY-QXGOIDDHSA-L
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Description

Calcium hopantenate, also known as Pantogam, is a central nervous system depressant . It is formulated as the calcium salt and is used as a pharmaceutical drug in the Russian Federation . It has a unique spectrum of pharmacological effects, including nootropic, anticonvulsant, and mild activating effects . It is widely used in Russia to treat a variety of neurological, psychological, and psychiatric conditions .


Molecular Structure Analysis

Calcium hopantenate has a chemical formula of C40H74Ca2N4O21 . Its IUPAC name is dicalcium tetrakis (4- [(2R)-2,4-dihydroxy-3,3-dimethylbutanamido]butanoate) hydrate . The structure of Calcium hopantenate can be represented by the SMILES string: O. [Ca++]. [Ca++].CC (C) (CO) [C@@H] (O)C (=O)NCCCC ( [O-])=O.CC (C) (CO) [C@@H] (O)C (=O)NCCCC ( [O-])=O.CC (C) (CO) [C@@H] (O)C (=O)NCCCC ( [O-])=O.CC (C) (CO) [C@@H] (O)C (=O)NCCCC ( [O-])=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of Calcium hopantenate include a water solubility of 2.3 mg/mL, a logP of -1.1, and a physiological charge of -1 . It has a hydrogen acceptor count of 5, a hydrogen donor count of 3, and a polar surface area of 109.69 Å^2 . It also has a rotatable bond count of 28 .

Scientific Research Applications

Neuroscience

Calcium hopantenate has been identified as a nootropic agent, which means it has the potential to enhance cognitive functions. It is believed to interact with opioid receptors, modulate acetylcholine secretion, and affect dopamine receptors . This multifaceted interaction with the brain’s neurotransmitter systems suggests its potential use in improving cognitive abilities and treating neurological disorders.

Pharmacology

In the realm of pharmacology, Calcium hopantenate is recognized for its unique spectrum of effects, including nootropic, anticonvulsant, and mild activating properties . Its role as a central nervous system depressant without the risk of addiction or withdrawal syndrome makes it a candidate for further research into therapeutic applications for various CNS disorders.

Neurology

Calcium hopantenate’s applications in neurology are significant, particularly in the treatment of nervous system diseases. Clinical trials have explored its efficacy in treating symptoms of burnout in parents of children with ADHD, showing promising results in reducing fatigue, anxiety, and other related symptoms .

Mental Health

The compound’s impact on mental health is under investigation, with studies suggesting its potential in treating conditions like bipolar disorder. Its neurotropic effects could play a role in stabilizing mood and cognitive function in patients with mental health disorders .

Cognitive Enhancement

Calcium hopantenate’s nootropic properties also point to its use in cognitive enhancement. It may improve memory, attention, and problem-solving abilities, which are crucial in both academic and professional settings .

Therapeutic Applications

Therapeutically, Calcium hopantenate has been used in capsules for the treatment of clinical manifestations of parental burnout, indicating its potential in broader therapeutic contexts. The improvement in patients post-treatment highlights its effectiveness and the possibility of its application in other stress-related conditions .

Mechanism of Action

Target of Action

Calcium hopantenate, also known as Hopantenic acid (Pantogam), primarily targets the central nervous system . It is known to interact with δ and κ opioid receptors, modulate acetylcholine secretion, and interact with dopamine receptors .

Mode of Action

The compound exerts its effects through a unique spectrum of pharmacological actions. It acts as a central nervous system depressant, exhibiting nootropic (cognitive-enhancing), anticonvulsant, and mild activating effects . These effects are achieved without causing addiction, hyperstimulation, or withdrawal syndrome .

Biochemical Pathways

Calcium hopantenate influences several biochemical pathways. It modulates the metabolism of prostaglandins and steroids, which can have wide-ranging effects on the body’s physiological processes

Pharmacokinetics

The compound’s water solubility is reported to be 23 mg/mL , which could influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of calcium hopantenate’s action are primarily seen in the central nervous system. By interacting with opioid and dopamine receptors and modulating acetylcholine secretion, it can influence neuronal activity and cognitive function . Additionally, it can modulate the metabolism of prostaglandins and steroids, potentially influencing a range of cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of calcium hopantenate. Factors such as substrate concentration, temperature, pH, and particle size can affect the reaction rate of microorganisms in the environment, thereby influencing the efficacy of calcium hopantenate . .

Safety and Hazards

Calcium hopantenate is classified as a skin irritant (H315) and an eye irritant (H319) . It’s important to handle this compound with appropriate safety measures to prevent skin and eye exposure.

properties

IUPAC Name

calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H19NO5.Ca/c2*1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14;/h2*8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14);/q;;+2/p-2/t2*8-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXZVDMCQPLHIY-QXGOIDDHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36CaN2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046653
Record name Calcium hopantenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium hopantenate

CAS RN

17097-76-6
Record name Calcium hopantenate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017097766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium hopantenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALCIUM HOPANTENATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK8EOC1M6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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